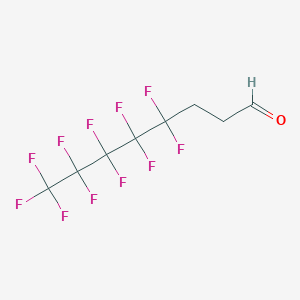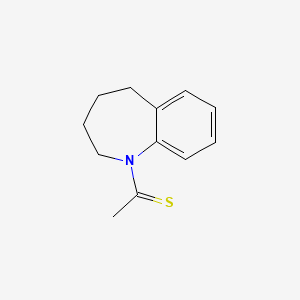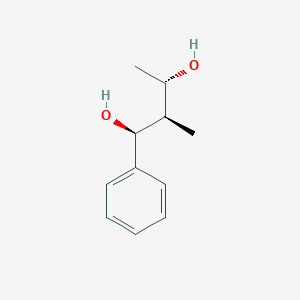![molecular formula C16H36NO3P B12570796 Phosphonic acid, [1-(butylamino)-1-methylpropyl]-, dibutyl ester CAS No. 345196-16-9](/img/structure/B12570796.png)
Phosphonic acid, [1-(butylamino)-1-methylpropyl]-, dibutyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonic acid, [1-(butylamino)-1-methylpropyl]-, dibutyl ester, also known as butaphosphan, is an organophosphorus compound. It is widely used in veterinary medicine, particularly in combination with vitamin B12, to alleviate stress and improve metabolic functions in animals. This compound has gained attention due to its potential benefits in enhancing animal health and productivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [1-(butylamino)-1-methylpropyl]-, dibutyl ester typically involves the reaction of 1-(butylamino)-1-methylpropyl alcohol with phosphorus trichloride, followed by esterification with butanol. The reaction conditions often include:
Reaction with Phosphorus Trichloride: This step is carried out under anhydrous conditions to prevent hydrolysis of phosphorus trichloride.
Esterification: The intermediate product is then esterified with butanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reactants: Large quantities of 1-(butylamino)-1-methylpropyl alcohol and phosphorus trichloride are handled in controlled environments.
Continuous Reaction Systems: Industrial reactors are used to ensure continuous production and high yield.
Purification: The final product is purified through distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
Phosphonic acid, [1-(butylamino)-1-methylpropyl]-, dibutyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
Oxidation Products: Phosphonic acid derivatives.
Reduction Products: Phosphine derivatives.
Substitution Products: Various substituted phosphonic acid esters.
科学的研究の応用
Phosphonic acid, [1-(butylamino)-1-methylpropyl]-, dibutyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its role in cellular metabolism and stress response in animals.
Medicine: It is investigated for its potential therapeutic effects in treating metabolic disorders.
Industry: The compound is used in the formulation of veterinary drugs and supplements to enhance animal health and productivity.
作用機序
The mechanism of action of phosphonic acid, [1-(butylamino)-1-methylpropyl]-, dibutyl ester involves its role as a phosphorus donor. It participates in various biochemical pathways, including:
Metabolic Pathways: It enhances the synthesis of adenosine triphosphate (ATP), which is crucial for energy metabolism.
Stress Response: The compound helps in mitigating stress by modulating cortisol levels and improving immune function.
Molecular Targets: It targets enzymes involved in phosphorus metabolism and energy production.
類似化合物との比較
Phosphonic acid, [1-(butylamino)-1-methylpropyl]-, dibutyl ester can be compared with other similar compounds such as:
Phosphonic Acid Derivatives: These include compounds like glyphosate and fosfomycin, which have different applications in agriculture and medicine.
Phosphine Derivatives: Compounds like triphenylphosphine, which are used in organic synthesis and catalysis.
Uniqueness
The uniqueness of this compound lies in its dual role as a stress-attenuating agent and a metabolic enhancer in veterinary medicine. Its combination with vitamin B12 further enhances its therapeutic potential, making it a valuable compound in animal health management.
特性
CAS番号 |
345196-16-9 |
|---|---|
分子式 |
C16H36NO3P |
分子量 |
321.44 g/mol |
IUPAC名 |
N-butyl-2-dibutoxyphosphorylbutan-2-amine |
InChI |
InChI=1S/C16H36NO3P/c1-6-10-13-17-16(5,9-4)21(18,19-14-11-7-2)20-15-12-8-3/h17H,6-15H2,1-5H3 |
InChIキー |
AYDNXLSWGBLOAE-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(C)(CC)P(=O)(OCCCC)OCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tetrakis[2-(tribromostannyl)ethyl]silane](/img/structure/B12570717.png)
![Dimethyl 2,2'-[1,4-phenylenebis(oxymethylene)]dibenzoate](/img/structure/B12570718.png)


![Octyl {[1-(3-bromophenyl)ethyl]amino}(oxo)acetate](/img/structure/B12570744.png)

![2-{2-[(3-Phenylprop-2-en-1-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B12570751.png)
![Acetamide,N-(2-methoxyethyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-](/img/structure/B12570759.png)
![3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one](/img/structure/B12570765.png)

![2'H,4H-Spiro[furo[3,4-d][1,2]oxazole-6,5'-[1,2]oxazole]](/img/structure/B12570782.png)
![5,5'-Di([2,2'-bithiophen]-5-yl)-2,2'-bipyridine](/img/structure/B12570785.png)
![1-[3-(Decyloxy)propyl]piperidin-4-OL](/img/structure/B12570789.png)

